Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

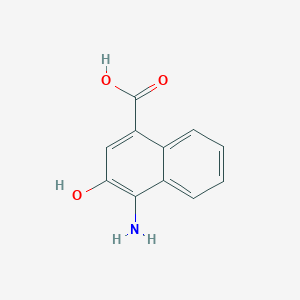

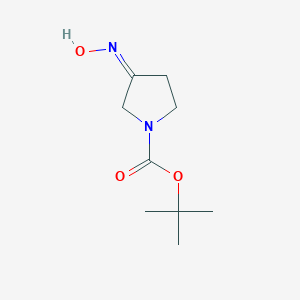

“Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” is a brominated derivative of magnesium. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound combines sulfonamide and benzodioxane fragments in its framework . Sulfonamides are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . For example, the presence of the “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)” moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical And Chemical Properties Analysis

The physical properties of similar compounds have been reported. For instance, “N-(3-Bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide” is a light brown solid with a yield of 79%, melting point of 121–122°C, molecular formula C21H17N2O6SBr, and molecular weight 504 g mol –1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Conductive Polymers

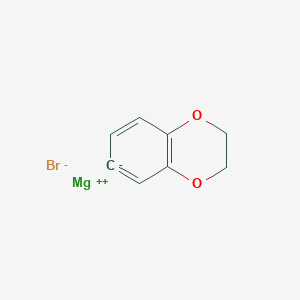

3,4-(Ethylenedioxy)phenylmagnesium bromide: is a key intermediate in the synthesis of conductive polymers, particularly poly(3,4-ethylenedioxythiophene) (PEDOT) . PEDOT is known for its excellent conductivity, transparency, and biocompatibility, making it a valuable material in electronics and biomedicine .

Biomedical Engineering

The compound is instrumental in creating biomedical devices due to its role in synthesizing PEDOT. This polymer is used in various biomedical applications, including biosensors , drug delivery systems , and tissue engineering scaffolds because of its stability and biocompatibility .

Electronic and Optoelectronic Devices

PEDOT, synthesized using 3,4-(ethylenedioxy)phenylmagnesium bromide, is utilized in electronic and optoelectronic devices. Its applications include organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and photovoltaic cells , where it serves as a conductive layer due to its high electrical conductivity .

Antistatic Coatings and Capacitors

This compound is also used in the production of antistatic coatings and as a cathode material in capacitors. The resultant PEDOT provides a conductive and transparent coating that is essential for protecting sensitive electronic components .

Electrochromic Devices

The synthesized PEDOT from 3,4-(ethylenedioxy)phenylmagnesium bromide finds significant use in electrochromic devices. These are devices that change color when an electric charge is applied, useful in smart windows , displays , and mirrors .

Chemical Synthesis Intermediate

Apart from its role in polymer synthesis, 3,4-(ethylenedioxy)phenylmagnesium bromide is a valuable intermediate in organic chemical synthesis. It is used to introduce the 3,4-(ethylenedioxy)phenyl group into various chemical compounds, expanding the possibilities for creating new molecules with specific properties .

Wirkmechanismus

Target of Action

3,4-(Ethylenedioxy)phenylmagnesium bromide is primarily used as a reagent in organic synthesis .

Mode of Action

As a Grignard reagent, 3,4-(Ethylenedioxy)phenylmagnesium bromide is highly reactive . It can participate in nucleophilic addition reactions with many unsaturated functional groups . The magnesium atom carries a partial negative charge, making it nucleophilic and able to attack electrophilic carbon atoms in carbonyl groups .

Biochemical Pathways

Instead, it is used in the synthesis of complex organic compounds, which may then interact with biological systems . For example, it has been used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .

Result of Action

The primary result of the action of 3,4-(Ethylenedioxy)phenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon and carbon-oxygen bonds . The specific molecular and cellular effects depend on the compounds that are synthesized using this reagent .

Action Environment

The efficacy and stability of 3,4-(Ethylenedioxy)phenylmagnesium bromide are influenced by environmental factors such as temperature, moisture, and the presence of other chemicals . It is sensitive to air and moisture, and it should be stored in a sealed container, away from heat and flame . It reacts with water, so it is typically used in anhydrous (water-free) conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for “Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-” could involve further exploration of its potential therapeutic and industrial applications. Given the antibacterial potential of similar compounds , it could be interesting to investigate its efficacy against a broader range of bacterial strains. Additionally, its potential use in the treatment of Alzheimer’s disease could be explored further .

Eigenschaften

IUPAC Name |

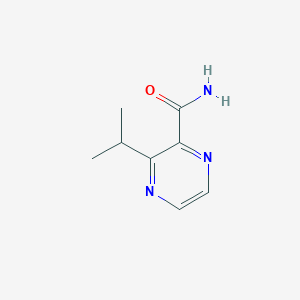

magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARCANDIOTXHKA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrMgO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)